molecular formula C18H22N2O B11815730 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11815730
M. Wt: 282.4 g/mol
InChI Key: WDXWWAITGXGHMT-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of phenoxypyridines. This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further substituted with a propylpyrrolidine moiety.

Preparation Methods

The synthesis of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative under basic conditions.

    Substitution with Propylpyrrolidine: The pyridine ring is then substituted with a propylpyrrolidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent to facilitate the reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is used to study its effects on various biological pathways and processes. It can serve as a tool for understanding the mechanisms of action of related compounds.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases and conditions.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

    Phenoxypyridine Derivatives: These compounds share the phenoxypyridine core structure but differ in their substituents. They may exhibit similar biological activities but with varying potency and selectivity.

    Pyrrolidine-Substituted Pyridines: These compounds have a pyrrolidine group attached to the pyridine ring, similar to this compound. They can be used to study the effects of different substituents on biological activity.

    Phenoxy-Substituted Heterocycles: These compounds contain a phenoxy group attached to various heterocyclic rings.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C18H22N2O/c1-2-12-20-13-6-9-17(20)15-10-11-18(19-14-15)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3

InChI Key

WDXWWAITGXGHMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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